molecular formula C20H13FN2S B5664532 (2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B5664532
M. Wt: 332.4 g/mol
InChI Key: KMVAOSUUMMOSTP-GUSDSWBTSA-N
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Description

(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a phenylpenta-dienenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the Knoevenagel condensation with benzylidenemalononitrile to introduce the phenylpenta-dienenitrile moiety. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is unique due to its combination of a thiazole ring and a fluorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2S/c21-18-11-9-16(10-12-18)19-14-24-20(23-19)17(13-22)8-4-7-15-5-2-1-3-6-15/h1-12,14H/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVAOSUUMMOSTP-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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